molecular formula C6H11NOS B12536283 N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide CAS No. 820252-91-3

N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide

Cat. No.: B12536283
CAS No.: 820252-91-3
M. Wt: 145.23 g/mol
InChI Key: ULBFWTBLMWRWFF-UHFFFAOYSA-N
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Description

N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide: is a chemical compound with the molecular formula C6H11NOS It is characterized by a cyclopropyl group attached to a hydroxymethyl group and an ethanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials and efficient reaction conditions to ensure high yield and purity. The steps include bromination, acetylation, reduction, substitution, and hydrolysis, with careful control of reaction parameters to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Hydroxymethyl)cyclopropaneacetonitrile
  • Cyclopropaneacetonitrile
  • 1-(Hydroxymethyl)cyclopropaneacetonitrile

Uniqueness

N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide is unique due to its combination of a cyclopropyl group and an ethanethioamide moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

820252-91-3

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

IUPAC Name

N-[1-(hydroxymethyl)cyclopropyl]ethanethioamide

InChI

InChI=1S/C6H11NOS/c1-5(9)7-6(4-8)2-3-6/h8H,2-4H2,1H3,(H,7,9)

InChI Key

ULBFWTBLMWRWFF-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1(CC1)CO

Origin of Product

United States

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